molecular formula C5H10N2O B2835557 1-(Aminomethyl)cyclopropanecarboxamide CAS No. 1027337-85-4

1-(Aminomethyl)cyclopropanecarboxamide

Cat. No.: B2835557
CAS No.: 1027337-85-4
M. Wt: 114.148
InChI Key: IIRWPRRQZRCXBZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarboxamide is a compound with the molecular formula C5H10N2O It is a derivative of cyclopropane, featuring an aminomethyl group and a carboxamide group attached to the cyclopropane ring

Mechanism of Action

Target of Action

The primary targets of 1-(Aminomethyl)cyclopropanecarboxamide are L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels . These targets play crucial roles in cellular signaling and neurotransmission.

Mode of Action

This compound interacts with its targets by inhibiting their function . This inhibition can alter the normal functioning of the cell, leading to changes in cellular signaling and neurotransmission.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Aminomethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological pathways and as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclopropanecarboxylic acid
  • Cyclopropanecarboxamide
  • 1-(Aminomethyl)cyclopropane-1-carboxamide

Comparison: 1-(Aminomethyl)cyclopropanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWPRRQZRCXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027337-85-4
Record name 1-(aminomethyl)cyclopropane-1-carboxamide
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